molecular formula C15H18O6 B078717 Aconitic acid, triallyl ester CAS No. 13675-27-9

Aconitic acid, triallyl ester

Cat. No.: B078717
CAS No.: 13675-27-9
M. Wt: 294.3 g/mol
InChI Key: NZHHDFRSEQSGLN-BENRWUELSA-N
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Description

It is a colorless liquid with a molecular formula of C15H18O6 and a molar mass of 294.3 g/mol . This compound is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Aconitic acid, triallyl ester, can be synthesized through the esterification of aconitic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of this compound, involves a continuous process where aconitic acid is reacted with allyl alcohol in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the ester from the unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions: Aconitic acid, triallyl ester, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Aconitic acid, triallyl ester, has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of polymers and copolymers.

    Biology: Investigated for its potential as a bio-based plasticizer and cross-linker in biopolymers.

    Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of resins, adhesives, and coatings

Mechanism of Action

The mechanism of action of aconitic acid, triallyl ester, involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

  • Triethyl aconitate
  • Tributyl aconitate
  • Dimethyl itaconate
  • Diethyl fumarate

Comparison: Aconitic acid, triallyl ester, is unique due to its three allyl ester groups, which provide distinct reactivity and polymerization properties compared to other esters of aconitic acid. This makes it particularly valuable in applications requiring cross-linking and plasticization .

Properties

IUPAC Name

tris(prop-2-enyl) (Z)-prop-1-ene-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18O6/c1-4-7-19-13(16)10-12(15(18)21-9-6-3)11-14(17)20-8-5-2/h4-6,10H,1-3,7-9,11H2/b12-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHHDFRSEQSGLN-BENRWUELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(=CC(=O)OCC=C)C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)C/C(=C/C(=O)OCC=C)/C(=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13675-27-9
Record name Aconitic acid, triallyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013675279
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ACONITIC ACID, TRIALLYL ESTER
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

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